N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrazole ring substituted with a thiophene moiety and an ethyl chain linked to a methoxyacetamide group. Such structures are often explored for their potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Pyrazole Ring: : The initial step involves the cyclization of a suitable diketone with hydrazine or its derivatives to form the pyrazole ring. For instance, 3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazole can be synthesized by reacting 2-acetylthiophene with hydrazine hydrate under acidic conditions.
-
Alkylation: : The pyrazole derivative is then alkylated using an appropriate alkyl halide, such as 2-bromoethylamine, to introduce the ethyl chain.
-
Amidation: : The final step involves the reaction of the alkylated pyrazole with methoxyacetic acid or its derivatives under dehydrating conditions to form the methoxyacetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can target the carbonyl group in the methoxyacetamide moiety, potentially converting it to an alcohol.
-
Substitution: : The pyrazole ring can participate in electrophilic substitution reactions, where substituents on the ring can be replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Alcohol derivatives of the methoxyacetamide group.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties due to the presence of the thiophene and pyrazole rings.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide is largely dependent on its interaction with biological targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in inflammatory pathways.
Interacting with Receptors: Binding to cellular receptors to modulate signal transduction pathways.
Disrupting Microbial Cell Walls: Exhibiting antimicrobial activity by interfering with the synthesis or integrity of microbial cell walls.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-(thiophen-2-yl)-1H-pyrazole: Lacks the ethyl and methoxyacetamide groups but shares the core pyrazole-thiophene structure.
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide: Similar structure but without the thiophene moiety.
Uniqueness
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide is unique due to the combination of the pyrazole, thiophene, and methoxyacetamide groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
This compound’s unique structure allows it to participate in a variety of chemical reactions and potentially exhibit a broad spectrum of biological activities, making it a valuable subject for further research and development.
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-10-14(12-5-4-8-20-12)11(2)17(16-10)7-6-15-13(18)9-19-3/h4-5,8H,6-7,9H2,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNGRBTWLDMZAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)COC)C)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.